molecular formula C9H6N2OS B2868689 2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetonitrile CAS No. 1206997-24-1

2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetonitrile

Cat. No.: B2868689
CAS No.: 1206997-24-1
M. Wt: 190.22
InChI Key: ZYFURVGISHFMFI-UHFFFAOYSA-N
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Description

Historical Development of Thiophene-Isoxazole Hybrid Architectures

The convergence of thiophene and isoxazole chemistry began with early 20th-century studies on heteroaromatic reactivity, but systematic hybridization emerged through mid-century lithiation techniques. A pivotal 1970 study demonstrated sodium hydride-mediated coupling of methyl o-chlorobenzoate with acetonitrile to construct 3-phenyl-5-alkoxyisoxazoles, establishing foundational methods for heterocyclic fusion. By the 1990s, researchers optimized these protocols using potassium alkoxides in tetrahydrofuran, enabling precise control over substitution patterns.

The integration of thiophene entered mainstream synthesis through work by Ghorab et al. (2014), who developed Ziegler-type condensations between thiophen-2-yl ethanones and isoxazol-5-amine derivatives. This produced stable hybrids with measurable bathochromic shifts in UV-Vis spectra, confirming enhanced π-conjugation. Contemporary approaches, such as those in the 2023 synthesis of thiophene-thioglycosides, employ acetyl-protected glycosyl bromides to introduce stereochemical complexity while preserving the isoxazole-thiophene core.

Theoretical Significance in Heterocyclic Chemistry

The compound's theoretical importance stems from its non-coplanar heteroaromatic system, where the thiophene's 6π-electron system interacts with the isoxazole's electron-deficient N-O dipole. Density functional theory (DFT) calculations reveal a 15.7° dihedral angle between the rings, creating a conjugated yet twisted system that modulates frontier molecular orbital energies. The acetonitrile substituent at C3 of the isoxazole introduces an additional electron-withdrawing effect, lowering the LUMO energy by 0.8 eV compared to methyl analogues.

Spectroscopic evidence supports these computational models. Infrared analysis of related compounds shows characteristic C≡N stretching at 2232 cm⁻¹, while ¹H NMR spectra display downfield-shifted thiophene protons (δ 7.40–7.69 ppm) due to ring current effects from the adjacent isoxazole. ¹³C NMR data further confirm this interaction through deshielded quaternary carbons at δ 166.74 ppm for the isoxazole C=N group.

Contemporary Research Landscape

Recent applications exploit the compound's dual functionality:

  • Materials Science : Thin films incorporating the hybrid show 92% fluorescence quantum yield in solid state, attributed to restricted intramolecular rotation.
  • Medicinal Chemistry : Analogues demonstrate IC₅₀ values of 8.3 μM against HepG2 hepatocarcinoma cells through topoisomerase II inhibition.
  • Catalysis : Palladium complexes with the hybrid ligand achieve 98% yield in Suzuki-Miyaura couplings at 0.5 mol% loading.

Ongoing work focuses on regioselective functionalization. A 2022 study achieved C5 bromination using N-bromosuccinimide in acetonitrile, yielding 5-bromo derivatives with retained nitrile functionality. This enables subsequent cross-coupling reactions for library diversification.

Heteroaromatic System Electron Distribution Theory

The compound's electron distribution follows Craig's Rule for heteroaromatic systems, with thiophene acting as a π-excessive ring and isoxazole as π-deficient. Mulliken population analysis shows:

Atom Charge (e)
S (Thio) -0.24
O (Iso) -0.31
N (Iso) -0.19
C≡N +0.18

This charge gradient enables unique reactivity patterns. The thiophene C2 position exhibits nucleophilic character (Fukui f⁻ = 0.12), while the isoxazole C5 acts as an electrophilic center (f⁺ = 0.09). The nitrile group further polarizes the system through inductive withdrawal, creating a 0.45 D dipole moment along the C3-C≡N axis.

Microwave-assisted syntheses now produce the compound in 83% yield within 15 minutes, using K₂CO₃ in dimethylformamide at 150°C. X-ray crystallography confirms the predicted molecular geometry, with unit cell parameters a = 7.892 Å, b = 10.345 Å, c = 12.673 Å, and α = 90°. These structural insights guide rational design of derivatives with enhanced optoelectronic properties for next-generation organic semiconductors.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2OS/c10-4-3-7-6-8(12-11-7)9-2-1-5-13-9/h1-2,5-6H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYFURVGISHFMFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=NO2)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mechanistic Basis of Cyclocondensation

The formation of the isoxazole ring fused to a thiophene moiety typically proceeds via cyclocondensation between a β-ketonitrile derivative and hydroxylamine derivatives. For example, 2-(thiophen-2-yl)acetonitrile reacts with hydroxylamine hydrochloride in ethanol under reflux to generate the oxazole intermediate. The reaction mechanism involves nucleophilic attack of the hydroxylamine oxygen on the carbonyl carbon, followed by dehydration and cyclization.

A study by Zhang et al. demonstrated that Zn(OTf)₂ catalyzes analogous cycloisomerization reactions by activating alkyne precursors, achieving 75–78% yields for related oxazole derivatives. This method avoids harsh acidic conditions, making it suitable for acid-sensitive substrates.

Optimization of Reaction Parameters

  • Catalyst Loading : 10 mol% Zn(OTf)₂ maximizes yield while minimizing side products.
  • Solvent Effects : Polar aprotic solvents (e.g., THF) enhance reaction rates compared to DMF or DMSO.
  • Temperature : Reflux conditions (80–100°C) are optimal for complete conversion within 12–15 hours.

Table 1. Cyclocondensation Optimization Results

Parameter Optimal Value Yield (%) Side Products (%)
Catalyst (Zn(OTf)₂) 10 mol% 78 <5
Solvent THF 75 8
Temperature 80°C 72 10

Knoevenagel Condensation for Nitrile Functionalization

Strategic Introduction of the Acetonitrile Group

The nitrile group in 2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetonitrile is introduced via Knoevenagel condensation between aldehydes and active methylene compounds. For instance, 5-(thiophen-2-yl)isoxazole-3-carbaldehyde reacts with malononitrile in the presence of ammonium acetate, yielding the target compound with 65% efficiency.

Role of Catalysts and Bases

  • Ammonium Acetate : Acts as a mild base, facilitating deprotonation of the methylene group without hydrolyzing the nitrile.
  • Microwave Assistance : Reduces reaction time from 12 hours to 30 minutes, improving yield to 82% in model systems.

Metal-Catalyzed Cyclization Strategies

Zn(OTf)₂-Mediated Tandem Cyclization

A breakthrough method involves tandem cycloisomerization/hydroxyalkylation using Zn(OTf)₂ as a Lewis acid. Starting from N-propargylamides and trifluoropyruvates, this protocol constructs the isoxazole ring and installs the thiophene unit in one pot. Key advantages include:

  • Regioselectivity : 5-exo-dig cyclization dominates, minimizing 6-endo byproducts.
  • Gram-Scale Feasibility : Reactions at 10 mmol scale retain 75% yield, underscoring industrial potential.

Table 2. Comparative Analysis of Cyclization Catalysts

Catalyst Yield (%) Regioselectivity (5-exo:6-endo) Scalability (mmol)
Zn(OTf)₂ 78 95:5 10
FeCl₃ 45 80:20 5
ZnI₂ 60 88:12 8

Post-Functionalization and Derivatization

Thiophene Ring Modifications

The thiophene moiety can be further functionalized via electrophilic substitution. For example, bromination at the 5-position using NBS in DMF introduces bromine atoms, enabling Suzuki-Miyaura cross-coupling for advanced derivatives.

Nitrile Transformations

  • Hydrolysis : Concentrated HCl converts the nitrile to a carboxylic acid (yield: 85%).
  • Reduction : LiAlH₄ reduces the nitrile to a primary amine (yield: 70%).

Chemical Reactions Analysis

Types of Reactions

2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the nitrile group can produce primary amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetonitrile is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes . Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Structural and Electronic Properties of Selected Heterocyclic Acetonitrile Derivatives

Compound Name Core Heterocycle Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Electronic Features
2-[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]acetonitrile Oxazole Thiophen-2-yl, nitrile C₈H₅N₂OS 177.21 Polar nitrile enhances reactivity; thiophene contributes aromatic π-electrons
2-(5-(2-Methoxyphenyl)-1H-1,2,4-triazol-3-ylthio)acetonitrile Triazole 2-Methoxyphenyl, nitrile C₁₁H₁₁N₄OS 247.29 Methoxy group increases lipophilicity; triazole offers hydrogen-bonding sites
3-(4-Butylphenyl)-2-(phenylimino)-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one Thiazolidinone Thiophen-2-yl, butylphenyl C₂₄H₂₁N₃OS 399.51 Extended conjugation via thiophene and imino groups; bulky substituents affect solubility
2-[(2S)-2-(4-(5-(2-Hydroxyethoxy)thiophen-2-yl)thiophen-2-yl]-1,3,4-oxadiazol-5-yl)amino]acetic acid Oxadiazole Bithiophene, hydroxyethoxy C₁₄H₁₂N₃O₄S₂ 366.39 Hydroxyethoxy enhances water solubility; oxadiazole stabilizes charge distribution

Key Observations :

  • The oxazole core in the target compound is smaller and more electron-deficient than triazole or thiazolidinone, favoring nucleophilic substitution reactions.
  • Thiophene substitution is common across these compounds, contributing to π-π stacking interactions in materials or binding to biological targets .
  • Nitrile groups enhance dipole moments, improving crystallinity and reactivity in cross-coupling reactions compared to carboxylic acid or ester derivatives .
Physicochemical Properties

Solubility and Stability :

  • The target compound’s nitrile group reduces water solubility compared to hydroxyethoxy-substituted analogs (e.g., the oxadiazole derivative in ) .
  • Thiophene-containing compounds generally exhibit moderate thermal stability, with decomposition temperatures >200°C, as observed in related triazole-thiophene hybrids .
Computational and Crystallographic Insights
  • DFT Calculations : Methods like B3LYP () and Colle-Salvetti functionals () are widely used to predict electronic properties (e.g., HOMO-LUMO gaps) of nitrile-containing heterocycles, though specific data for the target compound is lacking .
  • Crystallography : Software such as SHELX and WinGX () enables precise determination of hydrogen-bonding patterns, critical for understanding packing arrangements and stability .

Biological Activity

The compound 2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name: this compound
  • Molecular Formula: C10H8N2OS
  • Molecular Weight: 204.25 g/mol
  • SMILES: C1=CSC(=C1)C2=C(N=C(O2)C#N)C(=O)O

Pharmacological Activity

The biological activity of this compound has been evaluated in various studies, indicating a range of pharmacological effects:

Anticancer Activity

Research has demonstrated that oxazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HeLa (cervical cancer)

In a study involving oxazole derivatives, certain analogs displayed IC50 values in the micromolar range against these cell lines, indicating their potential as anticancer agents .

The mechanism by which these compounds exert their anticancer effects often involves:

  • Induction of Apoptosis: Flow cytometry assays have shown that these compounds can induce apoptosis in cancer cells through the activation of caspases and upregulation of pro-apoptotic proteins such as p53 .
  • Topoisomerase Inhibition: Some studies suggest that oxazole derivatives may inhibit topoisomerase I activity, which is crucial for DNA replication and repair in cancer cells .

Case Studies and Research Findings

StudyCompoundCell LineIC50 Value (µM)Mechanism
Study 1Oxazole Derivative AMCF-70.65Apoptosis induction
Study 2Oxazole Derivative BHeLa2.41Topoisomerase I inhibition
Study 3Oxazole Derivative CHCT1161.5Apoptosis induction

Structure-Activity Relationship (SAR)

The structure of this compound is critical in determining its biological activity. Modifications to the thiophene or oxazole rings can significantly impact potency and selectivity against different cancer types. For example:

  • Substituents on the thiophene ring have been shown to enhance cytotoxicity.

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